Fmoc-N-Me-Gln-OH
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Overview
Description
“Fmoc-N-Me-Gln-OH” is a chemical compound with the CAS Number: 910056-51-8 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-L-glutamine . It is used as a building block in the synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Synthesis Analysis
A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Molecular Structure Analysis
The molecular structure of “Fmoc-N-Me-Gln-OH” is represented by the SMILES string NC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O
. The InChI key is RKLOXTAEGHPJPW-SFHVURJKSA-N
.
Chemical Reactions Analysis
“Fmoc-N-Me-Gln-OH” is a useful building block, used in the first total synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Physical And Chemical Properties Analysis
“Fmoc-N-Me-Gln-OH” has a molecular weight of 382.42 . It is a solid at room temperature and should be stored at 2-8°C .
Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
Fmoc-N-Me-Gln-OH and similar compounds have shown promise in the development of biomedical materials. Notably, fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks have been utilized for antibacterial and anti-inflammatory purposes. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, for example, have exhibited significant antibacterial capabilities and have been successfully incorporated into resin-based composites without compromising their mechanical and optical properties due to the low dosage required for antibacterial activity. This signifies a notable advancement in the creation of enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Nanotechnology and Material Science
In the realm of material science and nanotechnology, Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This results in a hybrid hydrogel that is more thermally stable and elastic than the native gel, exhibiting increased storage modulus and conductivity. Such hybrid hydrogels are indicative of a convenient procedure for creating functionalized SWCNT-based hybrid nanomaterials (Roy & Banerjee, 2012).
Self-Assembly and Hydrogelation
The self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids have been extensively explored. These compounds are capable of forming efficient, stable, and transparent hydrogels that can be used to prepare and stabilize fluorescent few-atom silver nanoclusters. The hydrogel matrix not only provides a structure for the nanoclusters but also influences their fluorescent properties, highlighting the potential of these materials in applications such as bioimaging and sensing (Roy & Banerjee, 2011).
Peptide Synthesis and Functionalization
Fmoc-N-Me-Gln-OH and related compounds have also been pivotal in peptide synthesis, offering a method for the preparation of peptides with C-terminal asparagine or glutamine. This approach involves the attachment of N alpha-Fmoc-C alpha-tert-butyl aspartate or glutamate to a support, facilitating chain elongation through standard Fmoc chemistry. The method yields peptides in high percentages without C-terminus side reactions, showcasing its efficacy and potential for synthesizing complex peptides (Albericio, Abel, & Bárány, 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Gln-OH |
Citations
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